N-{2-[(diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide
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Overview
Description
N-{2-[(diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide is a complex organic compound with a unique structure that includes a benzhydrylsulfanyl group, a benzothiazole ring, and a fluorobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-{2-[(diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzhydrylsulfanyl intermediate. The synthetic route may include the following steps:
Formation of Benzhydrylsulfanyl Intermediate: This step involves the reaction of benzhydrol with thioglycolic acid in the presence of a catalyst such as trifluoroacetic acid to form benzhydrylsulfanyl acetic acid.
Cyclization to Benzothiazole: The benzhydrylsulfanyl acetic acid is then subjected to cyclization with a suitable reagent to form the benzothiazole ring.
Introduction of Fluorobenzamide Group:
Chemical Reactions Analysis
N-{2-[(diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide can undergo various chemical reactions, including:
Scientific Research Applications
N-{2-[(diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The benzhydrylsulfanyl group is known to modulate oxidative stress pathways, while the benzothiazole ring can interact with various enzymes and receptors . The fluorobenzamide moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
N-{2-[(diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide can be compared with similar compounds such as:
N-[2-(benzhydrylsulfanyl)-1,3-benzothiazol-6-yl]-2-(1-naphthyl)acetamide: This compound has a similar structure but with a naphthyl group instead of a fluorobenzamide group.
Modafinil Derivatives: Compounds like benzhydrylsulfanyl and benzhydrylsulfinyl triazol-4-yl-methyl esters share the benzhydrylsulfanyl group and are studied for their biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are distinct from those of similar compounds .
Properties
Molecular Formula |
C27H19FN2OS2 |
---|---|
Molecular Weight |
470.6g/mol |
IUPAC Name |
N-(2-benzhydrylsulfanyl-1,3-benzothiazol-6-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C27H19FN2OS2/c28-22-14-8-7-13-21(22)26(31)29-20-15-16-23-24(17-20)32-27(30-23)33-25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25H,(H,29,31) |
InChI Key |
CIKDWQRHIZHIFV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NC4=C(S3)C=C(C=C4)NC(=O)C5=CC=CC=C5F |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NC4=C(S3)C=C(C=C4)NC(=O)C5=CC=CC=C5F |
Origin of Product |
United States |
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